4-Methoxythiophene-3-carbonyl chloride

Vue d'ensemble

Description

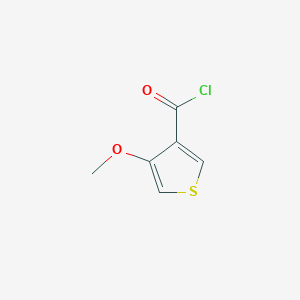

4-Methoxythiophene-3-carbonyl chloride is an organic compound with the molecular formula C6H5ClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its reactivity and is used in various chemical synthesis processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Methoxythiophene-3-carbonyl chloride can be synthesized through the chlorination of 4-methoxythiophene-3-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent results .

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxythiophene-3-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-methoxythiophene-3-carboxylic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine to neutralize the hydrochloric acid formed.

Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Carboxylic Acids: Formed from hydrolysis.

Alcohols: Formed from reduction.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Methoxythiophene-3-carbonyl chloride serves as an intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized to create inhibitors targeting serine/threonine kinases, which are relevant in treating cancers such as diffuse intrinsic pontine glioma (DIPG) and fibrodysplasia ossificans progressiva (FOP) . The compound's derivatives have demonstrated potential as selective ALK2 inhibitors, showcasing their importance in developing targeted cancer therapies.

Agrochemical Applications

This compound is also integral in the synthesis of herbicides. It acts as an intermediate for thiencarbazone-methyl, a herbicide that inhibits acetolactate synthase (ALS) in plants, effectively controlling a wide range of weeds in agricultural settings . The herbicide's efficacy against both gramineous and broad-leaved weeds makes it a valuable tool for crop management.

Material Science

In materials science, this compound is explored for its role in creating low-bandgap polymers. These polymers are crucial for applications in organic electronics, such as organic solar cells and light-emitting diodes (LEDs). The thiophene moiety contributes to the electronic properties of these materials, enhancing their performance .

Development of ALK2 Inhibitors

A study focused on synthesizing a series of potent ALK2 inhibitors derived from this compound revealed their selectivity and potency against various ALK2 mutations. The inhibitors were found to be effective in biochemical assays, highlighting their potential as therapeutic agents for specific cancers .

Herbicide Efficacy

Research on thiencarbazone-methyl demonstrated its effectiveness in controlling weeds such as crabgrass and green bristlegrass in corn fields. The study emphasized the compound's dual action—contact killing and residual activity—making it suitable for integrated weed management strategies .

Data Table: Summary of Applications

| Application Area | Description | Key Compounds Derived |

|---|---|---|

| Medicinal Chemistry | Inhibitors for serine/threonine kinases; potential cancer therapies | ALK2 inhibitors |

| Agrochemicals | Intermediate for herbicides; weed control | Thiencarbazone-methyl |

| Material Science | Low-bandgap polymers for organic electronics | Thiophene-based polymers |

Mécanisme D'action

The mechanism of action of 4-methoxythiophene-3-carbonyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, modifying the structure and function of the target molecules. This reactivity is exploited in various chemical synthesis processes to introduce specific functional groups into molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Methoxythiophene-2-carbonyl chloride

- 3-Methoxythiophene-2-carbonyl chloride

- 4-Methylthiophene-3-carbonyl chloride

Uniqueness

4-Methoxythiophene-3-carbonyl chloride is unique due to the position of the methoxy group on the thiophene ring, which influences its reactivity and the types of products formed in chemical reactions. This positional difference can lead to variations in the electronic properties and steric effects, making it distinct from its isomers and analogs .

Activité Biologique

4-Methoxythiophene-3-carbonyl chloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a methoxy group and a carbonyl chloride functional group. This structure is crucial for its biological activity, as the presence of these functional groups can influence the compound's reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure demonstrated inhibition zones ranging from 9 to 16 mm against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values between 230 and 295 µg/mL .

Table 1: Antimicrobial Activity of 4-Methoxythiophene Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| 4a | S. aureus | 10-15 | 240-280 |

| 4b | E. coli | 12 | 300 |

| 4c | B. cereus | 12 | 270 |

| 4d | S. aureus | 12 | 270 |

| 4e | F. bracchygibossum | 9 | Not tested |

| Gentamicin (control) | Various | ~21 | Not applicable |

2. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research suggests that it may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammatory responses. The methoxy and carbonyl groups are believed to enhance binding affinity to these biological targets, thus influencing their activity.

3. Anticancer Potential

Emerging studies indicate that derivatives of this compound may possess anticancer properties. Compounds synthesized from this precursor have shown selective cytotoxicity against various cancer cell lines, suggesting potential as therapeutic agents in cancer treatment .

The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes or receptors. These interactions can lead to modulation of biochemical pathways critical for microbial growth, inflammation, or cancer cell proliferation. The specific mechanisms remain under investigation, but the presence of methoxy and carbonyl groups is thought to play a significant role in enhancing the compound's bioactivity .

Case Studies

Case Study: Antimicrobial Efficacy

In a recent study, several derivatives of thiophene-based compounds were evaluated for their antimicrobial efficacy against a panel of bacterial strains. The results showed that modifications to the thiophene ring significantly affected the antimicrobial activity, with certain derivatives outperforming standard antibiotics like gentamicin in terms of inhibition zones and MIC values .

Case Study: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of thiophene derivatives, including this compound, demonstrated that these compounds could effectively reduce pro-inflammatory cytokine levels in vitro, indicating their potential use in managing inflammatory diseases .

Propriétés

IUPAC Name |

4-methoxythiophene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S/c1-9-5-3-10-2-4(5)6(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDMFKWYFJSOLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650368 | |

| Record name | 4-Methoxythiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224649-28-9 | |

| Record name | 4-Methoxythiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.